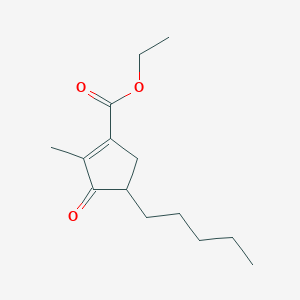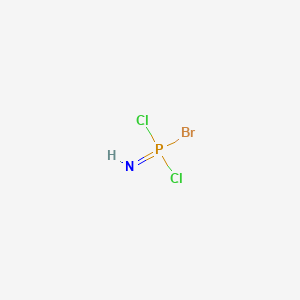![molecular formula C22H21N7O2 B12549264 4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid CAS No. 151322-90-6](/img/structure/B12549264.png)
4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pyrimidine carboxylic acid moiety.
Preparation Methods
The synthesis of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the formation of the tetrazole ring via a click chemistry approach, which is known for its efficiency and eco-friendliness. The biphenyl group is introduced through Suzuki coupling reactions, while the pyrimidine carboxylic acid moiety is synthesized via standard organic synthesis techniques involving nitration, reduction, and cyclization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include substituted biphenyl derivatives, reduced amines, and various functionalized pyrimidine compounds .
Scientific Research Applications
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with improved bioavailability and pharmacokinetic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, particularly in the context of antibacterial, anticancer, and anti-tuberculosis activities.
Industrial Applications: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to target proteins. This interaction can inhibit or modulate the activity of enzymes, leading to various biological effects, such as antibacterial or anticancer activities . Molecular docking studies have shown that the compound can interact with enzymes like P38 MAP kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid stands out due to its unique combination of a tetrazole ring, biphenyl group, and pyrimidine carboxylic acid moiety. Similar compounds include:
Olmesartan: An angiotensin II receptor antagonist with a tetrazole ring and biphenyl group.
Losartan: Another angiotensin II receptor antagonist with similar structural features.
Candesartan: A compound with a tetrazole ring used in the treatment of hypertension.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid .
Properties
CAS No. |
151322-90-6 |
|---|---|
Molecular Formula |
C22H21N7O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H21N7O2/c1-2-11-29(21-19(22(30)31)12-23-14-24-21)13-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12,14H,2,11,13H2,1H3,(H,30,31)(H,25,26,27,28) |
InChI Key |
QLYHVKQIKYGJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)

![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)


![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
